2-Methyl-3-(3-methyl-2-thienyl)-1-propene
Description
The thienyl moiety is a sulfur-containing aromatic heterocycle, which confers unique electronic and steric properties to the molecule. This compound is structurally analogous to other alkenes functionalized with heterocyclic substituents, such as furyl or phenyl derivatives, but its sulfur atom and methyl substitution patterns distinguish it from these analogs.
Properties
IUPAC Name |
3-methyl-2-(2-methylprop-2-enyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7(2)6-9-8(3)4-5-10-9/h4-5H,1,6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSLTAOONVUQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-methyl-2-thienyl)-1-propene typically involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the methyl group at the 2-position of the thienyl ring. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(3-methyl-2-thienyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thienyl ring to a dihydrothienyl or tetrahydrothienyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), alkyl halides (e.g., methyl iodide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothienyl, tetrahydrothienyl derivatives.
Substitution: Halogenated or alkylated thienyl derivatives.
Scientific Research Applications
2-Methyl-3-(3-methyl-2-thienyl)-1-propene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as photochromic compounds
Mechanism of Action
The mechanism of action of 2-Methyl-3-(3-methyl-2-thienyl)-1-propene involves its interaction with various molecular targets and pathways. The thienyl ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Compounds Analyzed :
3-Chloro-2-methylpropene (CAS 563-47-3)
1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone (C₁₂H₁₀O₂S)
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
2-(Methylamino)-1-(3-methylphenyl)propan-1-one
| Compound Name | Molecular Formula | Substituents/Functional Groups | Key Structural Features |
|---|---|---|---|
| 2-Methyl-3-(3-methyl-2-thienyl)-1-propene | C₉H₁₂S | Methyl, 3-methyl-2-thienyl, alkene | Sulfur-containing aromatic ring; isolated alkene |
| 3-Chloro-2-methylpropene | C₄H₇Cl | Chlorine, methyl, alkene | Halide substituent; reactive allylic chloride |
| 1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone | C₁₂H₁₀O₂S | Furyl, 3-methyl-2-thienyl, ketone, conjugated alkene | Conjugated enone system; oxygen-sulfur heterocycles |
| a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C₈H₁₁NOS | Thiophene, methylamino, hydroxyl | Polar functional groups; potential bioactivity |
| 2-(Methylamino)-1-(3-methylphenyl)propan-1-one | C₁₁H₁₃NO | Methylphenyl, ketone, methylamino | Aromatic ketone; basic nitrogen center |
Physicochemical and Reactivity Differences
- Electronic Effects: The thienyl group in 2-Methyl-3-(3-methyl-2-thienyl)-1-propene contributes electron-rich aromaticity due to sulfur’s lone pairs, enhancing stability compared to non-aromatic alkenes like 3-Chloro-2-methylpropene. The latter’s chlorine atom increases electrophilicity, favoring nucleophilic substitution or elimination reactions .
- Polarity and Solubility: Compounds with polar functional groups (e.g., hydroxyl in a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol or ketone in 2-(Methylamino)-1-(3-methylphenyl)propan-1-one) exhibit higher solubility in polar solvents. In contrast, the non-polar thienyl and methyl groups in the target compound suggest hydrophobicity, limiting water solubility .
- Crystallinity and Intermolecular Interactions: The furyl-thienyl propenone in forms stable crystals via π-π stacking and van der Waals interactions, as observed in its crystal structure. The target compound’s methyl groups may disrupt such packing, leading to lower melting points .
Biological Activity
2-Methyl-3-(3-methyl-2-thienyl)-1-propene, a compound belonging to the class of thienyl derivatives, has garnered attention in scientific research due to its potential biological activities. This article explores its antimicrobial and anti-inflammatory properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The molecular structure of 2-Methyl-3-(3-methyl-2-thienyl)-1-propene features a propene chain with a thienyl group, which is crucial for its biological activity. The thienyl ring allows for π-π interactions and hydrogen bonding, enhancing the compound's reactivity and binding affinity to biological targets.
Antimicrobial Activity
Research indicates that 2-Methyl-3-(3-methyl-2-thienyl)-1-propene exhibits significant antimicrobial properties. In a study evaluating various compounds, it was found to inhibit the growth of several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0048 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
In addition to its antimicrobial effects, 2-Methyl-3-(3-methyl-2-thienyl)-1-propene has been investigated for anti-inflammatory activity. The compound's mechanism involves modulating inflammatory pathways, which can be beneficial in treating conditions associated with chronic inflammation.
The biological activity of 2-Methyl-3-(3-methyl-2-thienyl)-1-propene is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
- Receptor Modulation : It can interact with receptors that regulate immune responses, leading to reduced inflammation and microbial growth.
These interactions are facilitated by the unique structural characteristics of the thienyl ring .
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various thienyl derivatives, including 2-Methyl-3-(3-methyl-2-thienyl)-1-propene. The results demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as an alternative to traditional antibiotics, particularly in an era of rising antibiotic resistance .
Biotransformation Studies
Another area of research focused on the biotransformation capabilities of yeast strains when exposed to this compound. The results indicated that certain strains could effectively convert 2-Methyl-3-(3-methyl-2-thienyl)-1-propene into more complex molecules with enhanced biological activities. This biotransformation could be harnessed for pharmaceutical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
